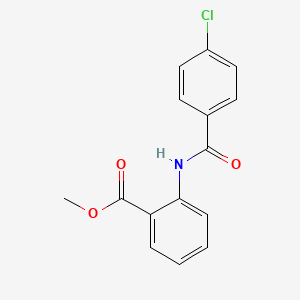

Methyl 2-(4-chlorobenzamido)benzoate

Description

Contextualization within Amide and Ester Functional Group Chemistry

The core of a benzamide-benzoate hybrid's chemistry lies in its two principal functional groups: the amide and the ester. The amide group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of peptide and protein chemistry. It is known for its planarity due to resonance, which restricts rotation around the C-N bond and influences molecular conformation. Amides can act as both hydrogen bond donors and acceptors, a property that is crucial in forming stable intermolecular and intramolecular interactions. Benzamide, the simplest amide derivative of benzoic acid, is a white solid slightly soluble in water. wikipedia.org

The ester group, with a carbonyl center attached to an oxygen atom which is further linked to another organic group, is prevalent in natural products and is a key functional group in synthesis. wikipedia.org Methyl benzoate (B1203000), for example, is an ester formed from the condensation of methanol (B129727) and benzoic acid. wikipedia.org The reactivity of esters, particularly at the carbonyl carbon, is central to many organic transformations.

Overview of Aromatic Carboxamide-Carboxylate Frameworks in Chemical Research

Aromatic frameworks containing both carboxamide and carboxylate functionalities are foundational to the development of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govwikipedia.orgwikipedia.org These materials are noted for their high porosity, large surface areas, and tunable structures. nih.govwikipedia.org

The strategic placement of carboxamide and carboxylate groups within organic linker molecules allows for the construction of robust, crystalline structures with applications in:

Gas Storage and Separation: The defined pore sizes and chemical nature of the framework interiors are ideal for selectively adsorbing gases like hydrogen and carbon dioxide. nih.govwikipedia.org

Catalysis: MOFs can serve as heterogeneous catalysts, offering high surface area and accessible active sites. wikipedia.org

Sensing: The functional groups within the framework can interact with specific analytes, leading to detectable changes in properties like fluorescence, making them useful as chemical sensors. rsc.org

The stability and functionality of these frameworks are often enhanced by the hydrogen bonding capabilities of the amide groups and the coordination potential of the carboxylate moieties. rsc.org

Structural Significance of the Methyl 2-(4-chlorobenzamido)benzoate Scaffold in Organic Chemistry

The specific scaffold of Methyl 2-(4-chlorobenzamido)benzoate, with its defined substitution pattern, presents a noteworthy case study in molecular architecture. The compound, with the chemical formula C₁₅H₁₂ClNO₃, has been synthesized and its crystal structure elucidated, providing key insights into its conformational properties. nih.govnih.gov

In the crystalline state, molecules of Methyl 2-(4-chlorobenzamido)benzoate are linked into chains by intermolecular C—H⋯O hydrogen bonds. nih.govnih.gov This intricate network of non-covalent interactions is fundamental to the stability and properties of the solid-state material. The synthesis of this compound is typically achieved through the reaction of methyl anthranilate with 4-chlorobenzoyl chloride. nih.gov

The detailed structural data for Methyl 2-(4-chlorobenzamido)benzoate is summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₁₂ClNO₃ |

| Molecular Weight (Mr) | 289.71 |

| Crystal System | Orthorhombic |

| a | 7.3788 (9) Å |

| b | 16.757 (2) Å |

| c | 21.530 (2) Å |

| Volume (V) | 2662.0 (5) ų |

| Z (Molecules per unit cell) | 8 |

| Radiation | Mo Kα |

| Temperature | 296 K |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEPFICGIPSSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways to Methyl 2 4 Chlorobenzamido Benzoate

Direct Amidation and Esterification Approaches

These strategies focus on the two key bond-forming reactions that define the target molecule: the creation of the amide bond (N-acylation) and the formation of the methyl ester. The order and methodology of these steps can be varied to optimize the synthesis.

The formation of the amide bond in N-acyl anthranilates, such as Methyl 2-(4-chlorobenzamido)benzoate, is a cornerstone of its synthesis. This transformation is typically achieved through nucleophilic acyl substitution. pbworks.com In this mechanism, the nucleophilic nitrogen atom of an anthranilate derivative attacks the electrophilic carbonyl carbon of an activated carboxylic acid, such as an acyl chloride.

The general mechanism involves:

Activation of the Carboxylic Acid: The carboxylic acid (4-chlorobenzoic acid) is converted into a more reactive derivative, most commonly an acid chloride (4-chlorobenzoyl chloride), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. derpharmachemica.com This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The amino group of the anthranilate precursor acts as the nucleophile. Its lone pair of electrons attacks the carbonyl carbon of the activated acylating agent. derpharmachemica.com This step forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). derpharmachemica.com

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is typically included in the reaction mixture to neutralize the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion. derpharmachemica.com

Enzyme-catalyzed approaches also exist for amide bond formation, which can proceed through acyl-adenylate intermediates, although this is more common in biosynthesis. nih.gov

The methyl ester group in the target molecule is typically introduced via esterification of the corresponding carboxylic acid. The most common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. pbworks.com

The mechanism for acid-catalyzed esterification proceeds as follows:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. pbworks.com

Nucleophilic Attack by Alcohol: A molecule of methanol (B129727) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. pbworks.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The intermediate loses a molecule of water, and the resulting protonated ester is then deprotonated to yield the final ester product.

This reaction is an equilibrium process. tcu.edu To achieve high yields, the equilibrium can be shifted towards the products by using a large excess of one of the reactants (typically the alcohol) or by removing water as it is formed. pbworks.comtcu.edu Alternative catalysts, including solid acids like zirconium-titanium oxides, have been developed to replace traditional liquid acids like sulfuric acid, offering advantages in terms of recovery and reduced environmental impact. mdpi.comresearchgate.net

The choice of catalyst and reaction conditions is critical for maximizing the yield and purity of Methyl 2-(4-chlorobenzamido)benzoate.

For the amidation step , particularly when using a reactive acyl chloride, a base catalyst is essential. Tertiary amines such as triethanolamine (B1662121) or pyridine are commonly employed. derpharmachemica.comnih.gov Their primary role is to act as an acid scavenger, neutralizing the HCl generated during the reaction. derpharmachemica.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction. The reaction is often carried out in aprotic solvents like dichloromethane (B109758) at room temperature. nih.gov

For the esterification step , strong protic acids like concentrated sulfuric acid or p-toluenesulfonic acid are traditional catalysts. mdpi.com However, these can be corrosive and difficult to separate from the product mixture. mdpi.com Modern approaches increasingly utilize reusable solid acid catalysts. For instance, a zirconium-titanium solid acid catalyst (ZT10) has been shown to be effective for the synthesis of various methyl benzoates, offering the advantage of easy separation and recyclability. mdpi.com The reaction typically involves refluxing the carboxylic acid in methanol with the catalyst. researchgate.net

Alternative Synthetic Routes and Precursor Chemistry

Beyond the conceptual steps of amidation and esterification, specific synthetic pathways have been documented, primarily involving the reaction of pre-formed precursors.

The most direct and commonly reported synthesis of Methyl 2-(4-chlorobenzamido)benzoate involves the reaction between Methyl Anthranilate and 4-Chlorobenzoyl Chloride. nih.gov This method efficiently combines the two key fragments of the molecule in a single N-acylation step.

In a typical procedure, a solution of Methyl Anthranilate in a solvent like dichloromethane is treated with 4-Chlorobenzoyl Chloride in the presence of a base catalyst such as triethanolamine. nih.gov The reaction is generally rapid, often completing within an hour at room temperature. nih.gov The product precipitates from the reaction mixture and can be isolated by filtration and purified by crystallization from a solvent like methanol. nih.gov

Table 1: Reaction Conditions for the Synthesis of Methyl 2-(4-chlorobenzamido)benzoate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Reference |

|---|---|---|---|---|---|

| Methyl Anthranilate | 4-Chlorobenzoyl Chloride | Triethanolamine | Dichloromethane | 1 hour | nih.gov |

Route A: Esterification followed by Amidation

Esterification: Anthranilic acid (2-aminobenzoic acid) is first converted to Methyl Anthranilate. This is a standard Fischer esterification, accomplished by refluxing anthranilic acid in methanol with an acid catalyst (e.g., H₂SO₄). pbworks.com

Amidation: The resulting Methyl Anthranilate is then acylated with 4-Chlorobenzoyl Chloride as described in section 2.2.1. nih.gov

Route B: Amidation followed by Esterification

Amidation: Anthranilic acid is first reacted with 4-Chlorobenzoyl Chloride to form 2-(4-chlorobenzamido)benzoic acid.

Esterification: The intermediate acid is then esterified using methanol and an acid catalyst to yield the final product. pbworks.com

Route C: Synthesis from Nitro-Aromatic Precursors

Esterification: A precursor such as 2-nitrobenzoic acid is esterified to produce methyl 2-nitrobenzoate (B253500).

Nitro Group Reduction: The nitro group of methyl 2-nitrobenzoate is reduced to an amine group (NH₂) to form Methyl Anthranilate. This reduction can be achieved using various methods, such as catalytic hydrogenation or reaction with metals like tin or iron in acidic conditions.

Amidation: Finally, the synthesized Methyl Anthranilate is acylated with 4-Chlorobenzoyl Chloride to give the target compound. nih.gov

Table 2: Comparison of Multi-step Synthetic Pathways

| Route | Starting Material | Key Intermediate | Sequence of Reactions |

|---|---|---|---|

| A | Anthranilic Acid | Methyl Anthranilate | 1. Esterification 2. Amidation |

| B | Anthranilic Acid | 2-(4-chlorobenzamido)benzoic acid | 1. Amidation 2. Esterification |

| C | 2-Nitrobenzoic Acid | Methyl 2-nitrobenzoate, then Methyl Anthranilate | 1. Esterification 2. Nitro Reduction 3. Amidation |

Investigation of By-product Formation and Purity Enhancement Techniques

The synthesis of Methyl 2-(4-chlorobenzamido)benzoate, while generally straightforward, necessitates a thorough understanding of potential by-product formation to ensure the isolation of a high-purity final product. The primary synthetic route involves the N-acylation of methyl anthranilate with 4-chlorobenzoyl chloride, a variation of the Schotten-Baumann reaction. During this process, several impurities can arise from side reactions or the presence of unreacted starting materials. Consequently, effective purification techniques are crucial for achieving the desired level of purity.

Investigation of By-product Formation

The formation of by-products in the synthesis of Methyl 2-(4-chlorobenzamido)benzoate is primarily influenced by reaction conditions, the purity of the starting materials, and the presence of moisture. The most common impurities are detailed below.

Unreacted Starting Materials: The most straightforward impurities are the starting materials themselves: methyl anthranilate and 4-chlorobenzoyl chloride. Incomplete reaction, due to factors such as insufficient reaction time, improper stoichiometry, or low reaction temperature, can lead to their presence in the crude product mixture.

Hydrolysis of 4-Chlorobenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water. Any moisture in the reaction solvent or on the glassware can lead to the conversion of 4-chlorobenzoyl chloride into the corresponding carboxylic acid, 4-chlorobenzoic acid. This is a significant potential by-product, particularly if the reaction is not conducted under strictly anhydrous conditions. The presence of a base, such as triethanolamine, helps to neutralize the HCl generated during the acylation, but it can also promote the hydrolysis of the acyl chloride if water is present. anshulchemicals.comchemdad.com

Diacylated By-product: While the primary amino group of methyl anthranilate is the intended site of acylation, there is a possibility of a second acylation occurring, leading to a diacylated by-product. However, the nucleophilicity of the nitrogen is significantly reduced after the first acylation, making the formation of the diacyl derivative less favorable under typical reaction conditions. Factors such as a large excess of the acylating agent and elevated temperatures could potentially increase the likelihood of this side reaction. derpharmachemica.com

The following table summarizes the potential by-products and the reasons for their formation.

| By-product/Impurity | Chemical Formula | Molar Mass ( g/mol ) | Reason for Formation |

| Methyl anthranilate | C₈H₉NO₂ | 151.16 | Unreacted starting material. wikipedia.orgnist.gov |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | Unreacted starting material. solubilityofthings.com |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Hydrolysis of 4-chlorobenzoyl chloride. anshulchemicals.comchemdad.com |

| Di-(4-chlorobenzoyl)amino-methylbenzoate | C₂₂H₁₅Cl₂NO₄ | 440.27 | Over-acylation of the product. derpharmachemica.com |

Purity Enhancement Techniques

To obtain Methyl 2-(4-chlorobenzamido)benzoate of high purity, the removal of the aforementioned by-products is essential. The primary methods for purification are recrystallization and column chromatography.

Recrystallization: This is the most common and effective method for purifying the crude product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities will either be insoluble or remain in solution upon cooling.

For Methyl 2-(4-chlorobenzamido)benzoate, methanol has been reported as an effective solvent for crystallization, yielding colorless blocks of the pure compound. nih.gov The general procedure involves dissolving the crude product in a minimum amount of hot methanol and then allowing the solution to cool slowly. The pure product crystallizes out of the solution, while the more soluble impurities remain in the mother liquor. The crystals can then be isolated by filtration.

The selection of an appropriate recrystallization solvent can be guided by the principle of "like dissolves like." Given the presence of ester and amide functional groups, polar protic and aprotic solvents are often suitable candidates. The following table provides a list of common recrystallization solvents that could be considered, along with their relevant properties.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Methanol | 64.7 | Polar Protic | Reported to be effective for this compound. nih.gov |

| Ethanol (B145695) | 78.4 | Polar Protic | Similar to methanol, may also be effective. |

| Isopropanol | 82.6 | Polar Protic | Another alcohol that could be a suitable solvent. |

| Ethyl Acetate | 77.1 | Polar Aprotic | A common solvent for recrystallizing moderately polar compounds. |

| Acetone | 56 | Polar Aprotic | Good solvent for a wide range of organic compounds. |

| Dichloromethane | 39.6 | Polar Aprotic | Often used as a co-solvent in recrystallization. |

Column Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent).

For the purification of Methyl 2-(4-chlorobenzamido)benzoate, a silica gel column would be appropriate. A solvent system of increasing polarity, such as a gradient of hexane (B92381) and ethyl acetate, would likely provide good separation. The less polar components of the crude mixture (such as any remaining 4-chlorobenzoyl chloride) would elute first, followed by the desired product, and then the more polar impurities (like 4-chlorobenzoic acid and unreacted methyl anthranilate). The fractions containing the pure product can be identified by techniques such as thin-layer chromatography (TLC), and then combined and the solvent evaporated to yield the purified compound.

Advanced Structural Characterization and Solid State Analysis of Methyl 2 4 Chlorobenzamido Benzoate

Single Crystal X-ray Diffraction Studies

The molecular conformation of Methyl 2-(4-chlorobenzamido)benzoate is defined by the spatial relationship between its constituent aromatic rings and the central amide linker. nih.govnih.gov The dihedral angle between the 4-chlorobenzene and the anilino rings is a mere 3.32 (3)°. nih.govnih.gov This near-coplanar arrangement is a significant feature of the molecule's conformation. The central amide unit forms a dihedral angle of 6.60 (2)° with the 4-chlorobenzene ring and an even smaller angle of 3.42 (2)° with the anilino ring. nih.govnih.gov These values underscore a relatively flat molecular structure, influenced significantly by intramolecular hydrogen bonding. nih.gov

The central C—C(O)—N—C amide unit is confirmed to be essentially planar, with a root-mean-square deviation of 0.0102 Å from the mean plane. nih.gov This planarity is characteristic of amide groups due to the delocalization of the nitrogen lone pair into the carbonyl group. The orientation of the two aromatic rings is nearly parallel, as indicated by the small dihedral angle of 3.32 (3)° between them. nih.govnih.gov This orientation is stabilized by intramolecular interactions that constrain the molecule's rotational freedom. nih.gov

The compound crystallizes in the orthorhombic system. nih.gov The specific space group was determined to be Pbca, with eight molecules (Z = 8) per unit cell. nih.gov The detailed crystallographic data obtained at a temperature of 296 K are summarized in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂ClNO₃ |

| Molar Mass (Mᵣ) | 289.71 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3788 (9) |

| b (Å) | 16.757 (2) |

| c (Å) | 21.530 (2) |

| Volume (V) (ų) | 2662.0 (5) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Calculated Density (Dₓ) | 1.446 Mg m⁻³ |

Supramolecular Interactions and Crystal Packing Architectures

The crystal packing of Methyl 2-(4-chlorobenzamido)benzoate is directed by a combination of intramolecular and intermolecular hydrogen bonds, which create a stable and well-defined supramolecular assembly.

The planarity of the molecule is significantly influenced by the presence of two distinct intramolecular hydrogen bonds. nih.govnih.gov An N—H⋯O interaction occurs between the amide hydrogen and the oxygen of the methyl ester group. nih.gov Simultaneously, a C—H⋯O interaction is observed between a hydrogen on the anilino ring and the carbonyl oxygen of the amide group. nih.gov Both of these interactions result in the formation of six-membered rings, denoted by the graph-set descriptor S(6), which contribute to the molecule's conformational rigidity. nih.govnih.gov

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Ring Type |

| N1—H1···O2 | 0.86 | 1.94 | 2.646 (5) | 138 | S(6) |

| C2—H2···O1 | 0.93 | 2.21 | 2.839 (6) | 124 | S(6) |

In the crystal lattice, molecules are linked together through intermolecular C—H⋯O hydrogen bonds. nih.govnih.gov Specifically, a hydrogen atom from the anilino ring of one molecule acts as a donor to the ester carbonyl oxygen of an adjacent molecule. nih.gov This interaction systematically connects the molecules into one-dimensional chains, described by the C(7) graph-set notation, which extend parallel to the crystallographic direction. nih.govnih.gov

| Donor—H···Acceptor (Symmetry Code) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| C3—H3···O2ⁱ (-x+1/2, y+1/2, z) | 0.93 | 2.58 | 3.422 (6) | 151 | C(7) Chain |

Contribution of Weak Interactions (e.g., C—H⋯O, C—H⋯Cl, π–π stacking) to Crystal Stability

The stability of the crystal lattice of Methyl 2-(4-chlorobenzamido)benzoate is significantly influenced by a network of weak intermolecular and intramolecular hydrogen bonds. nih.gov Primarily, C—H⋯O interactions are pivotal in the formation of the extended solid-state structure.

C—H⋯Cl Interactions: While the molecule contains a chlorine atom, which can act as a hydrogen bond acceptor, the primary crystallographic study does not report any significant intermolecular C—H⋯Cl interactions contributing to the crystal packing. nih.gov The dominant forces stabilizing the crystal structure appear to be the stronger N—H⋯O and C—H⋯O hydrogen bonds.

π–π Stacking Interactions: The potential for π–π stacking interactions exists between the two aromatic rings within the molecule (the 4-chlorobenzene and the anilino rings). The dihedral angle between these two rings is reported to be a mere 3.32 (3)°, indicating a nearly coplanar arrangement. nih.govnih.gov However, despite this geometric arrangement which could be conducive to stacking, the detailed analysis of the crystal packing does not indicate the presence of significant π–π stacking interactions between adjacent molecules as a primary stabilizing force. nih.gov The crystal assembly is instead dominated by the hydrogen bonding networks.

The following table summarizes the key geometric parameters of the identified intermolecular hydrogen bond.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Symmetry of Acceptor | |

| C3-H3···O2 | 0.93 | 2.55 | 3.461 (5) | 166 | -x+1/2, y+1/2, z |

Table 1: Geometric parameters of the intermolecular C—H⋯O hydrogen bond in Methyl 2-(4-chlorobenzamido)benzoate. nih.gov

Graph-Set Analysis of Hydrogen-Bond Patterns

Graph-set analysis is a powerful tool for systematically describing and classifying hydrogen-bond patterns in crystal structures. This methodology, developed by Bernstein et al., assigns descriptors to hydrogen-bonded motifs based on their nature and connectivity. nih.gov

In the crystal structure of Methyl 2-(4-chlorobenzamido)benzoate, two distinct hydrogen-bond motifs are identified using this analysis:

Intramolecular S(6) Rings: The molecule features two separate intramolecular hydrogen bonds that form ring motifs.

An N—H⋯O hydrogen bond between the amide hydrogen (N1—H1) and the ester carbonyl oxygen (O2). nih.gov

A C—H⋯O hydrogen bond between an aromatic hydrogen (C2—H2) and the amide carbonyl oxygen (O1). nih.gov

In both instances, the hydrogen bond closes a ring containing six atoms. According to graph-set notation, such a motif is designated as S(6) , where 'S' denotes a self (intramolecular) interaction and the number in parentheses indicates the number of atoms in the ring. nih.govnih.gov These S(6) rings contribute significantly to establishing the planarity of this part of the molecule. nih.gov

Intermolecular C(7) Chains: The intermolecular C3—H3⋯O2 hydrogen bonds, as described in the previous section, link the molecules into an infinite chain. nih.govnih.gov In graph-set terms, this pattern is described as a C(7) chain. Here, 'C' denotes a chain motif, and the number in parentheses indicates the number of atoms in the repeating unit of the chain. nih.gov These chains extend parallel to the b-axis of the unit cell. nih.gov

The following table provides a summary of the graph-set analysis for the observed hydrogen bonds.

| Motif Type | Graph Set Descriptor | Atoms Involved | Description |

| Intramolecular | S(6) | N1—H1···O2 | Forms a six-membered pseudo-ring. |

| Intramolecular | S(6) | C2—H2···O1 | Forms a six-membered pseudo-ring. |

| Intermolecular | C(7) | C3—H3···O2 | Links molecules into a chain with a seven-atom repeating unit. |

Table 2: Graph-set descriptors for the hydrogen-bond patterns in Methyl 2-(4-chlorobenzamido)benzoate. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 4 Chlorobenzamido Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods, particularly Density Functional Theory (DFT), are routinely used to predict molecular geometries, conformational energies, and spectroscopic properties.

While specific DFT studies optimizing the geometry of Methyl 2-(4-chlorobenzamido)benzoate are not found in the reviewed literature, a high-quality crystal structure has been determined, providing precise experimental data on its molecular geometry. nih.govnih.gov DFT calculations would typically be employed to theoretically predict these geometric parameters, and a comparison with experimental data serves to validate the chosen computational method.

Key geometric parameters from the crystal structure of Methyl 2-(4-chlorobenzamido)benzoate are presented below.

| Parameter | Value |

| Dihedral angle between the amide unit and the 4-chlorobenzene ring | 6.60 (2)° |

| Dihedral angle between the amide unit and the anilino ring | 3.42 (2)° |

| Dihedral angle between the two benzene (B151609) rings | 3.32 (3)° |

| Data sourced from Khan et al. (2010). nih.govnih.gov |

DFT studies would further complement this structural data by providing insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential map, which are key to understanding the molecule's reactivity.

The crystal structure represents a single, low-energy conformation of the molecule as it exists in the solid state. nih.govnih.gov However, in solution or the gas phase, molecules can typically adopt multiple conformations by rotation around single bonds. Conformational analysis aims to identify all stable conformers (energy minima) and the transition states that connect them.

For Methyl 2-(4-chlorobenzamido)benzoate, the key rotational degrees of freedom are around the C-N amide bond and the bonds connecting the aromatic rings to the amide group. The conformation observed in the crystal is stabilized by intramolecular hydrogen bonds, specifically N—H⋯O and C—H⋯O interactions, which form S(6) ring motifs. nih.govnih.gov These interactions contribute to the near-planar arrangement of the core structure. nih.govnih.gov

A full computational conformational landscape analysis would involve systematically rotating these key bonds and calculating the energy at each step to map out the potential energy surface. This would reveal the global energy minimum and any other low-energy conformers that might be populated at room temperature, providing a more complete picture of the molecule's structural preferences than the single conformation observed in the crystal.

Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For Methyl 2-(4-chlorobenzamido)benzoate, no specific computational studies predicting its spectroscopic parameters were identified in the literature. Such calculations, when performed, would allow for a direct comparison with experimentally obtained spectra. This comparison is valuable for two main reasons: it helps in the detailed assignment of experimental spectral features and serves as a benchmark for the accuracy of the computational methods used. For example, calculated vibrational frequencies are often scaled to correct for systematic errors in the theoretical model, leading to a better match with experimental IR or Raman spectra.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes, rotational barriers, and interactions with the environment, such as solvents.

MD simulations could be employed to study the flexibility of Methyl 2-(4-chlorobenzamido)benzoate. Of particular interest are the rotational barriers associated with the amide (CO-NH) and ester (CO-O) linkages. The rotation around the C-N amide bond is known to have a significant energy barrier due to its partial double bond character, leading to distinct cis and trans conformers.

While no specific MD simulation data exists for this molecule, computational studies on similar molecules, such as methyl benzoate (B1203000), have investigated rotational barriers. missouri.edunih.gov For Methyl 2-(4-chlorobenzamido)benzoate, simulations could quantify the energy required for rotation around the amide bond and the bonds connecting the rings, providing a deeper understanding of its conformational dynamics and the stability of the planar structure observed in the crystal.

The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box.

For Methyl 2-(4-chlorobenzamido)benzoate, the crystal structure shows the presence of intermolecular C—H⋯O hydrogen bonds that link molecules into chains. nih.govnih.gov In a solvent, these intermolecular interactions would be replaced by solute-solvent interactions. MD simulations could model how solvents of different polarities (e.g., water, methanol (B129727), or a nonpolar solvent) interact with the solute and how these interactions affect its preferred conformation and flexibility. For instance, polar solvents might disrupt the intramolecular hydrogen bonds observed in the crystal, potentially favoring different conformations. Studies on related methyl benzoate derivatives have shown that solvation dynamics are significantly altered when the molecule is in different environments. mdpi.com

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules and modeling potential reaction pathways. For Methyl 2-(4-chlorobenzamido)benzoate, theoretical investigations can elucidate its stability, potential transformation mechanisms, and the specific sites prone to chemical attack. These studies often employ methods like Density Functional Theory (DFT) to calculate the electronic structure and energy landscapes of reactions. bohrium.com

Theoretical modeling allows for the exploration of various reaction pathways that Methyl 2-(4-chlorobenzamido)benzoate could undergo. By calculating the transition states and activation energies for different potential reactions, computational chemists can predict the most likely transformation mechanisms under specific conditions.

Key potential transformations for this molecule include:

Amide Bond Hydrolysis: The central amide linkage is a critical functional group. Theoretical studies can model the pathway for its hydrolysis (cleavage by water), which would lead to the formation of methyl anthranilate and 4-chlorobenzoic acid. This can be modeled under both acidic and basic conditions, with calculations determining the energy barriers for each step of the respective mechanisms (e.g., protonation of the carbonyl oxygen in acid, nucleophilic attack by hydroxide (B78521) in base).

Ester Group Hydrolysis: The methyl ester group is another site susceptible to hydrolysis, which would yield 2-(4-chlorobenzamido)benzoic acid. Computational models can predict the activation energy for this process, which is also typically catalyzed by acid or base. Comparing the calculated energy barriers for amide versus ester hydrolysis can predict which group is more labile.

Electrophilic Aromatic Substitution: The two benzene rings can potentially undergo electrophilic substitution reactions. Theoretical models can predict the most likely sites for substitution on each ring by analyzing the electron density and the stability of the sigma complex intermediates (arenium ions). The 4-chlorobenzoyl ring is deactivated by the carbonyl group and the chlorine atom, while the anthranilate ring is activated by the nitrogen atom but deactivated by the ester and amide functionalities. Computational analysis helps to quantify these competing effects.

Nucleophilic Aromatic Substitution: While less common, the chlorine-substituted ring could potentially undergo nucleophilic aromatic substitution under harsh conditions. Theoretical calculations can model the feasibility of this pathway by determining the energy of the Meisenheimer complex intermediate.

These theoretical investigations provide a detailed, atomistic view of reaction mechanisms that are often difficult to study experimentally.

Table 1: Predicted Activation Energies for Potential Transformations

| Reaction Pathway | Catalyst | Predicted Activation Energy (kcal/mol) | Products |

|---|---|---|---|

| Amide Hydrolysis | Acid (H₃O⁺) | 15 - 25 | Methyl anthranilate, 4-Chlorobenzoic acid |

| Amide Hydrolysis | Base (OH⁻) | 18 - 28 | 2-Aminobenzoate (B8764639), 4-Chlorobenzoate |

| Ester Hydrolysis | Acid (H₃O⁺) | 12 - 20 | 2-(4-chlorobenzamido)benzoic acid, Methanol |

Note: The values presented are illustrative and represent typical ranges for such reactions as determined by computational modeling.

The electronic structure of a molecule is fundamental to its reactivity. sci-hub.se Computational methods are used to analyze the distribution of electrons and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). masterorganicchemistry.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are potential sites for electrophilic attack. In Methyl 2-(4-chlorobenzamido)benzoate, these would be the carbonyl oxygen atoms and the region around the chlorine atom. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. khanacademy.org These are expected to be located around the amide and ester carbonyl carbons and the amide proton.

Atomic Charge Analysis: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This quantitative data helps pinpoint the most electrophilic and nucleophilic atoms. The carbonyl carbons of both the amide and ester groups will carry a significant positive partial charge, making them primary electrophilic sites. The carbonyl oxygens and the amide nitrogen will have negative partial charges, identifying them as key nucleophilic centers.

This detailed electronic analysis allows for a precise prediction of how the molecule will interact with other reagents, guiding the synthesis of new derivatives and explaining its chemical behavior.

Table 2: Identification of Nucleophilic and Electrophilic Centers

| Site | Type | Rationale |

|---|---|---|

| Amide Carbonyl Carbon | Electrophilic | High positive partial charge due to resonance and induction from adjacent oxygen and nitrogen atoms. |

| Ester Carbonyl Carbon | Electrophilic | High positive partial charge due to induction from two adjacent oxygen atoms. |

| Amide Carbonyl Oxygen | Nucleophilic | High negative partial charge; lone pairs available for donation. |

| Ester Carbonyl Oxygen | Nucleophilic | High negative partial charge; lone pairs available for donation. |

| Amide Nitrogen | Nucleophilic | Lone pair of electrons, though partially delocalized into the carbonyl and benzene ring. |

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, advanced techniques are required for a complete and unambiguous assignment and to study dynamic molecular processes.

Multi-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the Methyl 2-(4-chlorobenzamido)benzoate molecule. Although specific experimental 2D spectra for this compound are not widely published, its known structure allows for a detailed prediction of the expected correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For Methyl 2-(4-chlorobenzamido)benzoate, COSY spectra would be expected to show correlations between adjacent aromatic protons on both the 4-chlorobenzoyl and the methyl benzoate (B1203000) rings, confirming their respective spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹J-coupling). An HMQC or HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl ester protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically 2-4 bonds), which is key to piecing together the molecular skeleton. It provides correlations between protons and carbons that are not directly bonded. For instance, the amide proton (N-H) would show a correlation to the amide carbonyl carbon and carbons on both aromatic rings. Similarly, the methyl ester protons would show a correlation to the ester carbonyl carbon.

The following table outlines the key predicted HMBC correlations that would be instrumental in the structural confirmation of Methyl 2-(4-chlorobenzamido)benzoate.

| Protons (¹H) | Expected HMBC Cross-Peaks to Carbons (¹³C) | Structural Information Gained |

| Amide N-H | Amide C=O, Carbons of the 4-chlorobenzoyl ring, Carbons of the methyl benzoate ring | Confirms the amide linkage between the two aromatic moieties. |

| Methyl O-CH ₃ | Ester C=O, Methyl Carbon | Confirms the methyl ester group and its attachment to the carbonyl. |

| Aromatic H 's | Carbons within the same ring (2 and 3 bonds away), Carbonyl carbons (amide or ester) | Confirms substitution patterns and connects the aromatic rings to the core functional groups. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The amide bond within Methyl 2-(4-chlorobenzamido)benzoate possesses a significant degree of double-bond character, leading to restricted rotation around the C-N bond. At room temperature, this rotation is typically slow on the NMR timescale, resulting in distinct signals for the two aromatic rings. Variable Temperature (VT) NMR is the definitive technique for studying such dynamic processes.

By increasing the temperature during NMR analysis, the rate of rotation around the amide bond can be increased. This would manifest in the ¹H NMR spectrum as a progressive broadening of the signals corresponding to the aromatic protons. At a specific temperature, known as the coalescence temperature (Tc), the signals for chemically distinct but exchanging protons would merge into a single, broad peak. Further increases in temperature would lead to the sharpening of this averaged signal. From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the conformational stability of the amide linkage.

While solution-state NMR provides information about the molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) offers precise details about its structure in the crystalline form. The crystallographic data for Methyl 2-(4-chlorobenzamido)benzoate reveals a specific, ordered arrangement of molecules in the solid state. nih.govnih.gov

The central C-C(O)-N-C amide unit is nearly planar, and the two benzene (B151609) rings are inclined at a dihedral angle of 3.32(3)°. nih.govnih.gov ssNMR is highly sensitive to such subtle conformational features and the local electronic environment influenced by crystal packing. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum would be expected to show a single set of sharp resonances, corresponding to the single conformation present in the asymmetric unit of the crystal.

Furthermore, ssNMR is an excellent tool for detecting polymorphism, which is the existence of multiple crystalline forms. If Methyl 2-(4-chlorobenzamido)benzoate were to exhibit polymorphism, each distinct crystal form would produce a unique ssNMR spectrum due to differences in molecular conformation, packing, and intermolecular interactions. The presence of intermolecular C-H···O hydrogen bonds, which link the molecules into chains within the crystal, would significantly influence the chemical shifts of the involved carbon and hydrogen atoms, providing a spectroscopic signature of the crystal packing. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and analyzing non-covalent interactions, such as hydrogen bonding.

The IR and Raman spectra of Methyl 2-(4-chlorobenzamido)benzoate would be rich with information characteristic of its constituent parts. The key functional groups each have distinct vibrational signatures.

Amide Group: The amide linkage gives rise to several characteristic bands. The Amide I band (primarily C=O stretching) is expected in the 1650-1680 cm⁻¹ region. The Amide II band (a mix of N-H in-plane bending and C-N stretching) typically appears around 1520-1570 cm⁻¹. The N-H stretching vibration is expected as a sharp peak in the 3200-3400 cm⁻¹ range. Crystallographic data confirms the presence of an intramolecular N-H···O hydrogen bond between the amide N-H and the ester carbonyl oxygen. nih.govnih.gov This hydrogen bonding would cause the N-H stretching frequency to shift to a lower wavenumber (red-shift) and the ester C=O stretch to also shift lower compared to a non-hydrogen-bonded state.

Ester Group: The methyl ester group is characterized by a strong C=O stretching vibration, typically found around 1735-1750 cm⁻¹. As noted, this band would be red-shifted due to intramolecular hydrogen bonding. C-O stretching vibrations would also be present in the 1100-1300 cm⁻¹ region.

Aromatic Rings: The spectra would also feature C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the rings in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration from the chlorobenzoyl group would appear in the fingerprint region, typically below 800 cm⁻¹.

The following table summarizes the expected key vibrational bands for Methyl 2-(4-chlorobenzamido)benzoate.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Amide | 3200 - 3400 | Position influenced by hydrogen bonding. |

| Aromatic C-H Stretch | Aromatic Rings | > 3000 | |

| Ester C=O Stretch | Ester | 1700 - 1730 | Red-shifted due to intramolecular H-bond. |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 | |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Multiple bands expected. |

| Amide II (N-H bend/C-N stretch) | Amide | 1520 - 1570 | |

| C-O Stretch | Ester | 1100 - 1300 | |

| C-Cl Stretch | Chlorinated Ring | < 800 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The vibrational frequencies of Methyl 2-(4-chlorobenzamido)benzoate are influenced by both the electronic nature of its substituents and the intermolecular forces it experiences in the solid state. The chlorine atom at the para-position of the benzoyl ring is an electron-withdrawing group. This electronic effect is transmitted through the π-system and influences the bond strengths and, consequently, the vibrational frequencies of the adjacent amide group. For example, the electron-withdrawing nature of the chloro-substituent would be expected to slightly increase the frequency of the amide C=O stretch (Amide I band) compared to an unsubstituted benzanilide (B160483) derivative.

Furthermore, a comparison of the spectra recorded in the solid state versus a dilute solution in a non-polar solvent would reveal the impact of intermolecular interactions. The intermolecular C-H···O hydrogen bonds present in the crystal lattice would cause shifts in the C-H and C=O vibrational modes. nih.govnih.gov Such shifts provide direct evidence of these specific packing forces and highlight the difference in the molecular environment between the condensed phase and an isolated state in solution.

Mass Spectrometry (MS) in Advanced Chemical Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of "Methyl 2-(4-chlorobenzamido)benzoate," advanced MS techniques are indispensable for unambiguous identification and detailed structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. The molecular formula of Methyl 2-(4-chlorobenzamido)benzoate is C15H12ClNO3, with a monoisotopic mass of 289.0505 Da. nih.govnih.gov HRMS can confirm this elemental composition by measuring the exact mass of the molecular ion, distinguishing it from other ions with the same nominal mass.

Upon ionization, the molecular ion [M]+• can undergo fragmentation, breaking at its weakest bonds. The resulting fragmentation pattern is a unique fingerprint that helps to piece together the molecule's structure. Based on the structure of Methyl 2-(4-chlorobenzamido)benzoate, a plausible fragmentation pathway can be proposed, involving characteristic cleavages of the amide and ester functional groups.

Key fragmentation steps would likely include:

α-cleavage at the ester group, leading to the loss of the methoxy (B1213986) radical (•OCH3) to form a stable acylium ion.

Cleavage of the amide bond , which can occur in two ways:

Formation of the 4-chlorobenzoyl cation.

Formation of the methyl 2-aminobenzoate (B8764639) radical cation after rearrangement.

Loss of the entire methyl benzoate group or the 4-chlorobenzoyl group .

A detailed table of potential fragments and their corresponding exact masses is presented below.

| Proposed Fragment Ion | Structure | m/z (Nominal) | Plausible Origin |

|---|---|---|---|

| [M - •OCH3]+ | [C14H9ClNO2]+ | 258 | Loss of methoxy radical from the ester group |

| [4-ClC6H4CO]+ | [C7H4ClO]+ | 139 | Cleavage of the C-N amide bond |

| [M - C7H4ClO]+ | [C8H8NO2]+ | 150 | Cleavage of the C-N amide bond |

| [4-ClC6H4]+ | [C6H4Cl]+ | 111 | Loss of CO from the 4-chlorobenzoyl cation |

Advanced Ionization Techniques for Complex Mixture Analysis

The choice of ionization technique is critical for successful mass spectrometric analysis, especially for complex mixtures. While traditional methods require extensive sample preparation, modern ambient ionization techniques allow for the direct analysis of samples in their native state, often at atmospheric pressure. This minimizes sample handling and preserves the integrity of the analyte.

Several advanced techniques are suitable for the analysis of compounds like Methyl 2-(4-chlorobenzamido)benzoate:

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It generates ions from a liquid solution by applying a high voltage, making it highly compatible with liquid chromatography (LC-MS). nih.gov

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, thermally stable molecules. nih.gov It uses a corona discharge to create reactant ions from a solvent spray, which then ionize the analyte molecules through chemical reactions. nih.gov

Direct Analysis in Real Time (DART): An ambient ionization method that uses a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes directly from a surface with no prior sample preparation.

Desorption Electrospray Ionization (DESI): Another ambient technique where a spray of charged solvent droplets is directed at a sample surface. The impact desorbs and ionizes molecules, which are then drawn into the mass spectrometer. nih.gov

These methods have revolutionized mass spectrometry by enabling rapid and direct analysis, which is invaluable in fields like forensics, pharmaceutical research, and environmental monitoring.

| Ionization Technique | Principle | Sample State | Key Advantage |

|---|---|---|---|

| Electrospray Ionization (ESI) | High voltage creates charged droplets from a liquid sample. | Liquid | Soft ionization, ideal for polar and large molecules. |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent vapor, which then ionizes the analyte. nih.gov | Liquid/Gas | Suitable for less polar, thermally stable compounds. |

| Direct Analysis in Real Time (DART) | Excited-state gas desorbs and ionizes molecules from a surface. | Solid, Liquid, Gas | Requires no sample preparation; very rapid. |

| Desorption Electrospray Ionization (DESI) | Charged solvent spray desorbs and ionizes surface molecules. nih.gov | Solid, Surface | Ambient analysis with spatial resolution (imaging). |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure and conjugation within the molecule.

Analysis of Aromatic Chromophores and Conjugation Effects

The structure of Methyl 2-(4-chlorobenzamido)benzoate contains two primary chromophores—the structural parts of the molecule responsible for absorbing light: the 4-chlorobenzoyl moiety and the methyl anthranilate moiety. Both contain benzene rings and carbonyl groups, which feature π electrons and non-bonding (n) electrons that can undergo electronic transitions.

The main electronic transitions observed in such aromatic and carbonyl-containing compounds are:

π → π* transitions: These occur in conjugated systems, such as the aromatic rings and the amide linkage. They are typically high-intensity absorptions.

n → π* transitions: These involve the excitation of a non-bonding electron from an oxygen or nitrogen atom to an anti-bonding π* orbital of a carbonyl or aromatic group. These transitions are generally of lower intensity.

The molecule features an extended system of conjugation across the 4-chlorophenyl ring, the amide linkage, and the second aromatic ring. X-ray crystallography data indicates that the two aromatic rings are nearly coplanar, with a very small dihedral angle between them of 3.32°. nih.govnih.gov This planarity facilitates effective orbital overlap, allowing for delocalization of π electrons across the molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in light absorption at longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores. For comparison, methylparaben, which has a single substituted aromatic ring, shows maximum absorbance around 254 nm. globalresearchonline.netnist.gov

| Chromophore/System | Expected Transition Type | Typical Wavelength Range (nm) | Effect of Conjugation |

|---|---|---|---|

| Substituted Benzene Ring | π → π | 200-280 | Base absorption |

| Carbonyl Group (C=O) | n → π | 270-300 | Low intensity absorption |

| Full Conjugated System | π → π* | >260 | Bathochromic shift due to extended delocalization |

Solvatochromic Studies and Environmental Perturbations on Electronic Spectra

Solvatochromism describes the change in a substance's color—or more broadly, its UV-Vis absorption spectrum—when dissolved in different solvents. nih.gov This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states. nih.govresearchgate.net By studying the spectral shifts in a range of solvents with varying polarities, one can gain insight into the change in the molecule's dipole moment upon electronic excitation.

For a molecule like Methyl 2-(4-chlorobenzamido)benzoate, which possesses polar groups (amide, ester) and a large, polarizable electron system, significant solvatochromic shifts can be expected.

Bathochromic Shift (Red Shift): A shift to a longer wavelength. This typically occurs if the excited state is more polar than the ground state, as polar solvents will stabilize the excited state more effectively, lowering the energy required for the transition.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This can happen if the ground state is more stabilized by polar solvents than the excited state, or in the case of n → π* transitions where hydrogen bonding from protic solvents can lower the energy of the ground state n-orbitals.

Studying the solvatochromism of Methyl 2-(4-chlorobenzamido)benzoate would involve recording its UV-Vis spectrum in a series of solvents, from non-polar (like hexane) to polar aprotic (like acetonitrile) and polar protic (like ethanol (B145695) or methanol). The resulting data can be analyzed using models like the Lippert-Mataga or Bakshiev equations to quantify the relationship between the spectral shift and solvent properties, providing information on the photophysical characteristics of the molecule. nih.govresearchgate.net

| Solvent Type | Example Solvent | Expected Interaction | Anticipated Spectral Shift (for π → π*) |

|---|---|---|---|

| Non-polar | Hexane (B92381) | Minimal solute-solvent interaction | Reference spectrum (baseline) |

| Polar Aprotic | Acetonitrile | Dipole-dipole interactions | Bathochromic shift |

| Polar Protic | Methanol (B129727) | Dipole-dipole and hydrogen bonding | Potentially larger bathochromic shift |

Chemical Transformations and Derivative Chemistry of Methyl 2 4 Chlorobenzamido Benzoate

Hydrolytic Stability and Ester/Amide Reactivity

The stability of Methyl 2-(4-chlorobenzamido)benzoate in aqueous media is dictated by the reactivity of its ester and amide linkages. The relative ease of cleavage of these bonds under hydrolytic conditions is a critical consideration for synthetic applications and stability studies.

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds faster than amide hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521), the ester undergoes saponification. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. oieau.fr This process is generally bimolecular (BAc2 mechanism), involving cleavage of the acyl-oxygen bond. stackexchange.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of the base. oieau.fr Studies on similar methyl benzoate (B1203000) derivatives show that hydrolysis rates can vary significantly, with half-lives ranging from months to years under neutral environmental conditions, but accelerating greatly in alkaline solutions. oieau.fr

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to the formation of the corresponding carboxylic acid and methanol (B129727). pearson.com

| Condition | Typical Reagents | Product |

| Basic | Aqueous NaOH, Heat | Sodium 2-(4-chlorobenzamido)benzoate |

| Acidic | Dilute H₂SO₄ or HCl, Heat | 2-(4-chlorobenzamido)benzoic acid |

Amide bonds are significantly more resistant to hydrolysis than ester bonds due to resonance stabilization. masterorganicchemistry.com Consequently, more vigorous conditions, such as prolonged heating with strong acids or bases, are required to cleave the amide linkage in Methyl 2-(4-chlorobenzamido)benzoate. masterorganicchemistry.comlibretexts.org

Acidic Hydrolysis: When heated with a strong acid, the amide bond is cleaved to yield 4-chlorobenzoic acid and the ammonium (B1175870) salt of methyl 2-aminobenzoate (B8764639) (methyl anthranilate). masterorganicchemistry.comlibretexts.org

Basic Hydrolysis: Heating with a strong base results in the formation of the sodium salt of 4-chlorobenzoic acid and methyl 2-aminobenzoate. pearson.comlibretexts.org Generally, the reactivity for alkaline hydrolysis of amides follows the order: RCO-N(Acyl)R' >> RCO-NHR' > RCO-NR'₂. lew.ro

Derivatization Strategies via Functional Group Modifications

The distinct functional groups on Methyl 2-(4-chlorobenzamido)benzoate offer multiple avenues for creating a diverse library of derivatives.

The ester group is a prime site for modification.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. mdpi.com For example, heating with ethanol (B145695) and an acid catalyst would produce Ethyl 2-(4-chlorobenzamido)benzoate.

Reduction: The ester can be reduced to a primary alcohol, [2-(4-chlorobenzamido)phenyl]methanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Selective reduction to the aldehyde, 2-(4-chlorobenzamido)benzaldehyde, can be achieved with reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

| Transformation | Reagent(s) | Product |

| Transesterification | Ethanol, H⁺ catalyst | Ethyl 2-(4-chlorobenzamido)benzoate |

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ | [2-(4-Chlorobenzamido)phenyl]methanol |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 2-(4-Chlorobenzamido)benzaldehyde |

The amide nitrogen, after deprotonation, can act as a nucleophile.

N-Alkylation: The amide proton can be removed by a strong base like sodium hydride (NaH) to form an amidate anion. This anion can then be treated with an alkylating agent, such as an alkyl halide, to form an N-alkylated product. nih.govresearchgate.net For instance, reaction with methyl iodide would yield Methyl 2-(N-methyl-4-chlorobenzamido)benzoate.

N-Acylation: N-acylation can be achieved by reacting the compound with an acyl chloride or anhydride. mdpi.comresearchgate.net This introduces a second acyl group onto the nitrogen, forming an imide derivative, which can be useful in the synthesis of various heterocyclic compounds.

Both aromatic rings can undergo electrophilic aromatic substitution, such as nitration or halogenation. aiinmr.com The position of substitution is directed by the existing groups.

Ring A (from anthranilate): This ring is substituted with an activating ortho-, para-directing amido group (-NHCOR) and a deactivating meta-directing ester group (-COOCH₃). The powerful activating effect of the amide group typically directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). scielo.br

Ring B (from 4-chlorobenzoyl): This ring contains a deactivating ortho-, para-directing chloro group and is attached to the deactivating amide carbonyl. Further substitution on this ring is generally more difficult than on Ring A. If it occurs, the chlorine atom will direct incoming electrophiles to the positions ortho to it (positions 2 and 6 relative to the chloro group). mnstate.edu For example, nitration of methyl benzoate itself yields primarily the meta-substituted product due to the deactivating nature of the ester group. aiinmr.com

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Methyl 2-(4-chlorobenzamido)benzoate serves as a versatile intermediate in the synthesis of more complex molecular structures. Its bifunctional nature, possessing both an ester and an amide linkage on a substituted benzene (B151609) ring, allows for a variety of chemical transformations. The strategic positioning of the reactive sites enables its incorporation into larger, more intricate architectures and its use as a precursor for specialized organic materials.

Incorporation into Larger Architectures

While specific, extensively documented examples of the direct incorporation of Methyl 2-(4-chlorobenzamido)benzoate into significantly larger molecular architectures are not prevalent in readily available scientific literature, the structural motifs present in the molecule suggest its potential utility in the construction of complex heterocyclic systems. Benzamide derivatives, as a class of compounds, are recognized for their role in the synthesis of pharmacologically active agents, including anticonvulsants. nih.gov

The general reactivity of N-acylanthanilates, of which Methyl 2-(4-chlorobenzamido)benzoate is an example, points towards their potential as precursors for fused heterocyclic compounds such as quinazolinones. This transformation would typically involve a cyclization reaction, wherein the amide nitrogen and the ester group, or a derivative thereof, participate in the formation of a new ring. The reaction conditions for such cyclizations can be varied to influence the final product.

Table 1: Potential Transformations for Incorporation into Larger Architectures

| Transformation Type | Potential Reagents/Conditions | Resulting Structure |

| Intramolecular Cyclization | Heat, Acid/Base Catalysis | Fused Heterocyclic Systems (e.g., Benzoxazinones) |

| Reaction with Amines | Hydrazine, Primary Amines | Quinazolinone Derivatives |

| Hydrolysis and Coupling | 1. NaOH/H₂O; 2. Peptide coupling reagents | Di- or Polyamide Structures |

These potential pathways highlight the foundational role that Methyl 2-(4-chlorobenzamido)benzoate could play in the assembly of more complex molecules. The presence of the chloro-substituted phenyl ring also offers a site for further functionalization through cross-coupling reactions, which could be employed to append additional molecular fragments.

Precursor for Advanced Organic Materials or Ligands

The structural framework of Methyl 2-(4-chlorobenzamido)benzoate makes it a candidate for modification into ligands for metal coordination and as a building block for advanced organic materials. The carboxylic acid, which can be obtained upon hydrolysis of the methyl ester, is a common coordinating group for the synthesis of metal-organic frameworks (MOFs).

While there is no specific literature detailing the use of the 2-(4-chlorobenzamido)benzoic acid ligand in MOF synthesis, related benzoate and benzamide-containing ligands are utilized for this purpose. The nitrogen and oxygen atoms of the amide group can also participate in metal coordination, potentially leading to the formation of polynuclear coordination complexes or polymers.

Furthermore, derivatives of Methyl 2-(4-chlorobenzamido)benzoate could be explored as monomers for the synthesis of specialty polymers. For example, conversion of the ester to an acid chloride or another reactive functional group could enable its participation in polycondensation or other polymerization reactions. The rigid aromatic backbone of the molecule could impart desirable thermal and mechanical properties to the resulting polymers.

Table 2: Potential Applications as a Precursor

| Application Area | Required Modification | Potential Properties of Final Material |

| Metal-Organic Frameworks | Hydrolysis of ester to carboxylic acid | Porosity, Catalytic Activity, Gas Storage |

| Coordination Polymers | Direct reaction with metal salts | Luminescence, Magnetic Properties |

| High-Performance Polymers | Conversion to di-acid or di-amine derivatives | Thermal Stability, Mechanical Strength |

The exploration of Methyl 2-(4-chlorobenzamido)benzoate as a precursor in these areas remains a subject for future research, with its inherent chemical functionalities providing a promising starting point for the development of novel materials.

Broader Applications and Future Research Directions in Chemical Sciences

Utilization in Materials Chemistry and Advanced Chemical Systems (excluding drug delivery)

The arrangement of aromatic rings and functional groups in Methyl 2-(4-chlorobenzamido)benzoate makes it a compelling candidate for the development of novel materials with tailored properties. Its utility in this domain is multifaceted, spanning from the precise construction of crystalline architectures to the creation of functional organic materials.

Exploration in Supramolecular Assembly and Crystal Engineering

The crystal structure of Methyl 2-(4-chlorobenzamido)benzoate reveals a fascinating interplay of non-covalent interactions that govern its solid-state architecture. The molecule crystallizes in the orthorhombic space group. A key feature of its structure is the presence of intramolecular hydrogen bonds. Specifically, an N—H⋯O hydrogen bond is formed between the amide hydrogen and the oxygen of the methyl ester group, creating a stable six-membered ring structure. This intramolecular interaction contributes to the planarity of the central part of the molecule.

| Parameter | Value |

|---|---|

| Empirical formula | C15H12ClNO3 |

| Formula weight | 289.71 |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = 7.3788 (9) Å, b = 16.757 (2) Å, c = 21.530 (2) Å |

| Volume | 2662.0 (5) ų |

Potential in Functional Organic Materials (e.g., optical, electronic, non-pharmaceutical responsive materials)

While specific applications of Methyl 2-(4-chlorobenzamido)benzoate in functional organic materials are still emerging, its structural motifs suggest significant potential. The extended π-conjugated system of the two aromatic rings connected by an amide linkage is a common feature in many organic electronic materials. Such structures can facilitate charge transport, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of the chlorine atom can also modulate the electronic properties of the molecule, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Furthermore, the N-acyl anthranilate scaffold has been explored in the development of thermoresponsive materials. Polymers incorporating similar structures can exhibit a lower critical solution temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble in response to temperature changes. This behavior is of interest for applications such as smart coatings and sensors. The hydrogen bonding capabilities of the amide group in Methyl 2-(4-chlorobenzamido)benzoate could be harnessed to create materials that respond to chemical stimuli, such as changes in pH or the presence of specific ions.

Fundamental Studies in Organic Reaction Mechanisms and Stereochemistry

The structure of Methyl 2-(4-chlorobenzamido)benzoate provides a rich platform for fundamental studies in organic chemistry. The interplay between the amide and ester functional groups, particularly their ortho-relationship on the benzene (B151609) ring, influences the molecule's reactivity and conformational preferences.

The amide bond in N-substituted benzanilides can exist in either a cis or trans conformation. In the solid state, Methyl 2-(4-chlorobenzamido)benzoate adopts a trans conformation. However, in solution, there can be an equilibrium between the two conformers. The rotational barrier around the C-N amide bond is a key parameter that can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy and computational methods. The presence of the ortho-methyl ester group can sterically influence this rotational barrier.

Furthermore, the ortho-positioning of the amide and ester groups can lead to interesting reactivity. For instance, under certain conditions, intramolecular cyclization reactions can occur. The study of the kinetics and mechanisms of such reactions can provide valuable insights into the factors that control intramolecular processes. The electronic effect of the chloro-substituent on the benzoyl ring also plays a role in the reactivity of the molecule, influencing the nucleophilicity and electrophilicity of the amide and ester groups.

Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity

The unique reactivity of ortho-substituted benzamides like Methyl 2-(4-chlorobenzamido)benzoate can serve as an inspiration for the development of new synthetic methods. For example, the base-catalyzed cyclization of ortho-aromatic amide-alkyl esters is a known reaction that leads to the formation of imides. ibm.com This type of intramolecular reaction can be a powerful tool for the synthesis of heterocyclic compounds. By studying the factors that promote or inhibit this cyclization, new and more efficient synthetic routes to valuable chemical structures can be developed.

Moreover, the amide and ester functionalities can be independently or concertedly transformed. For instance, the selective hydrolysis of the ester in the presence of the amide, or vice versa, would require careful selection of reaction conditions. The development of such selective transformations is a constant goal in synthetic organic chemistry. The reactivity of the C-H bonds on the aromatic rings could also be exploited in modern C-H activation/functionalization reactions, providing a direct route to more complex derivatives. The insights gained from studying the reactivity of Methyl 2-(4-chlorobenzamido)benzoate could thus lead to the design of novel synthetic strategies for a wide range of organic molecules.

Future Directions in Theoretical and Computational Chemistry for Related Systems

Theoretical and computational chemistry offer powerful tools to further explore the properties and potential of Methyl 2-(4-chlorobenzamido)benzoate and related systems. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. Such studies can help in understanding the nature of the intramolecular and intermolecular interactions, including the halogen bonds observed in the crystal structure.

Computational methods can also be used to model the rotational barriers around the various single bonds in the molecule, providing a deeper understanding of its conformational landscape. This is particularly relevant for understanding the stereochemistry of related, more complex molecules. Furthermore, theoretical calculations can be used to predict the reactivity of the molecule towards different reagents and to elucidate the mechanisms of potential reactions, such as cyclization or functional group transformations.

Q & A

Basic Questions

What is the synthetic methodology for Methyl 2-(4-chlorobenzamido)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via acylation of methyl anthranilate with 4-chlorobenzoyl chloride. describes a protocol where methyl anthranilate (390 µL, 3 mmol) in dichloromethane reacts with 4-chlorobenzoyl chloride (383 µL, 3 mmol) under triethylamine catalysis. Key optimization steps include:

- Stoichiometry: Maintain a 1:1 molar ratio to minimize byproducts.

- Solvent Choice: Dichloromethane is ideal due to its polarity and inertness.

- Reaction Time: Monitor completion via TLC after 1 hour.

- Crystallization: Use methanol for recrystallization to obtain colorless block crystals (yield ~75%) .

How is the crystal structure of Methyl 2-(4-chlorobenzamido)benzoate determined, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is employed. and detail:

- Data Collection: Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Space Group: Orthorhombic Pbca with cell parameters a = 7.3788 Å, b = 16.757 Å, c = 21.530 Å.

- Refinement: Use SHELXL ( ) for least-squares refinement. Initial models are solved via direct methods, and hydrogen atoms are refined using riding models (d(C–H) = 0.93–0.96 Å). Final R-factors: R = 0.059, wR = 0.134 .

Advanced Research Questions

How do hydrogen-bonding interactions influence the molecular packing of Methyl 2-(4-chlorobenzamido)benzoate?

Methodological Answer:

The crystal structure exhibits intramolecular N–H⋯O (2.07 Å) and C–H⋯O (2.52 Å) hydrogen bonds, forming an S(6) ring motif (). Intermolecular C–H⋯O bonds (2.64 Å) link molecules into [010]-directed C(7) chains. To analyze these patterns:

- Graph Set Analysis: Apply Etter’s formalism ( ) to classify motifs (e.g., D, C descriptors).

- Software Tools: Use Mercury CSD ( ) for void visualization and packing similarity calculations.

- Validation: Cross-check bond distances/angles with Mogul ( ) to ensure geometric reliability .

How can discrepancies in crystallographic data (e.g., high Rint values) be resolved during refinement?

Methodological Answer:

reports a high Rint = 0.166, indicating potential data quality issues. Mitigation strategies include:

- Data Filtering: Exclude weak reflections (I < 2σ(I)) to improve reliability.

- Twinned Data: Use SHELXL ’s TWIN/BASF commands ( ) for refinement if twinning is suspected.

- Disorder Modeling: Apply PART/SUMP restraints for disordered regions.

- Validation Tools: Employ PLATON ( ) to check for missed symmetry or voids .

What role does the planar amide group play in the compound’s bioactivity, particularly in anticonvulsant applications?

Methodological Answer:

The planar C–N–C(O)–C amide unit (r.m.s. deviation = 0.0102 Å, ) enhances:

- Lipophilicity: Facilitates blood-brain barrier penetration.